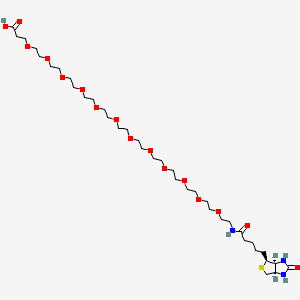

Biotin-PEG12-Acid

Description

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H69N3O16S/c41-34(4-2-1-3-33-36-32(31-57-33)39-37(44)40-36)38-6-8-46-10-12-48-14-16-50-18-20-52-22-24-54-26-28-56-30-29-55-27-25-53-23-21-51-19-17-49-15-13-47-11-9-45-7-5-35(42)43/h32-33,36H,1-31H2,(H,38,41)(H,42,43)(H2,39,40,44)/t32-,33-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMUKWXFLKZKMD-UEMWQVMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H69N3O16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

844.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621423-14-0 | |

| Record name | Biotin-PEG12-Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Biotin-PEG12-Acid: A Versatile Linker in Advanced Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Biotin-PEG12-Acid is a heterobifunctional linker that has become an indispensable tool in modern biochemical and therapeutic research. Its unique structure, featuring a high-affinity biotin moiety, a flexible 12-unit polyethylene glycol (PEG) spacer, and a reactive carboxylic acid, enables a wide array of applications. This guide delves into the core uses of this compound, providing detailed experimental insights and methodologies for its application in bioconjugation, targeted drug delivery, and proteolysis-targeting chimeras (PROTACs).

Core Properties and Structure

This compound is characterized by its distinct functional ends connected by a hydrophilic PEG spacer. The biotin group provides a strong and highly specific binding interaction with avidin and streptavidin, forming the basis for powerful detection and purification systems. The terminal carboxylic acid allows for covalent conjugation to primary amines on proteins, peptides, or other molecules, typically through carbodiimide chemistry. The PEG spacer enhances water solubility, reduces steric hindrance, and minimizes immunogenicity of the conjugated molecule.[1][2]

| Property | Value | Reference |

| Chemical Formula | C37H69N3O16S | [3] |

| Molecular Weight | 844.02 g/mol | [3] |

| Purity | Typically ≥95% | [4] |

| Solubility | Soluble in water, DMSO, DMF | |

| Storage | -20°C, protected from moisture |

Key Research Applications

The versatility of this compound has led to its adoption in several cutting-edge research areas:

-

Bioconjugation and Biotinylation: The most direct application is the biotinylation of biomolecules. By labeling a protein or antibody with this compound, researchers can track its localization, quantify its presence, or purify it from complex mixtures using streptavidin-coated beads or surfaces.

-

Targeted Drug Delivery: In drug development, this compound can be used to construct targeted drug delivery systems. Biotin itself can act as a targeting ligand for cancer cells that overexpress biotin receptors. Furthermore, the linker can be used to attach targeting moieties to drug-loaded nanoparticles.

-

PROTAC Development: this compound is a commonly used linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG12 linker provides the necessary spatial separation between the target-binding and E3 ligase-binding moieties.

-

Surface Functionalization: The linker can be used to modify the surfaces of nanoparticles, hydrogels, and biosensors, imparting them with biotin-binding capabilities for various diagnostic and therapeutic applications.

Experimental Protocols

Biotinylation of a Protein via Amine Coupling

This protocol describes the general steps for conjugating this compound to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column

Procedure:

-

Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Activate Carboxylic Acid: In a separate tube, mix this compound, EDC, and NHS in a molar ratio of 1:1.2:1.2 in anhydrous DMF or DMSO. Incubate at room temperature for 15-30 minutes to form the NHS ester.

-

Conjugation Reaction: Add the activated Biotin-PEG12-NHS ester solution to the protein solution. The molar ratio of the biotin linker to the protein will depend on the desired degree of labeling and should be optimized. A common starting point is a 20-fold molar excess of the linker.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Quench the reaction by adding an amine-containing buffer such as Tris-HCl to a final concentration of 50-100 mM.

-

Purification: Remove excess, unreacted biotinylation reagent using a desalting column or dialysis against an appropriate buffer.

-

Quantification of Biotinylation: The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Caption: Workflow for protein biotinylation using this compound.

Synthesis of a PROTAC

This protocol outlines a generalized approach for synthesizing a PROTAC using this compound as a linker. This example assumes the target-binding ligand has a free amine for conjugation.

Materials:

-

Target-binding ligand with a primary amine

-

E3 ligase ligand with a carboxylic acid

-

This compound

-

Peptide coupling reagents (e.g., HATU, HOBt)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF

-

HPLC for purification

Procedure:

-

Step 1: Couple this compound to the Target-Binding Ligand:

-

Activate the carboxylic acid of this compound with peptide coupling reagents like HATU and HOBt in the presence of DIPEA in anhydrous DMF.

-

Add the target-binding ligand with a primary amine to the activated linker solution.

-

Allow the reaction to proceed at room temperature until completion, monitored by LC-MS.

-

Purify the resulting Biotin-PEG12-Ligand conjugate by HPLC.

-

-

Step 2: Couple the E3 Ligase Ligand:

-

The purified Biotin-PEG12-Ligand conjugate now has a free carboxylic acid at the other end of the PEG linker.

-

Activate this carboxylic acid using peptide coupling reagents.

-

Add the E3 ligase ligand (which should have a suitable reactive group, often an amine) to the reaction mixture.

-

Allow the final coupling reaction to proceed.

-

Purify the final PROTAC molecule using HPLC.

-

Caption: General synthetic scheme for a PROTAC using this compound.

Pull-Down Assay to Identify Protein Interactions

This protocol describes how to use a biotinylated "bait" protein to capture its interacting "prey" proteins from a cell lysate.

Materials:

-

Biotinylated bait protein

-

Streptavidin-coated magnetic beads or agarose resin

-

Cell lysate containing "prey" proteins

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)

Procedure:

-

Immobilize Bait Protein: Incubate the biotinylated bait protein with streptavidin-coated beads for 30-60 minutes at room temperature to allow for binding.

-

Washing: Wash the beads several times with wash buffer to remove any unbound bait protein.

-

Block: Block any remaining biotin-binding sites on the streptavidin beads by incubating with a solution of free biotin, followed by washing.

-

Bind Prey Proteins: Add the cell lysate to the beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

-

Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the captured protein complexes from the beads using the elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting with an antibody against the suspected prey protein. For unbiased discovery of interacting partners, the eluted proteins can be identified by mass spectrometry.

Caption: Experimental workflow for a pull-down assay.

Signaling Pathways and Logical Relationships

While this compound is not a direct participant in signaling pathways, it is a crucial tool for their elucidation. For instance, in the context of PROTACs, it facilitates the hijacking of the ubiquitin-proteasome system to degrade a target protein, thereby modulating its downstream signaling.

Caption: Mechanism of action for a PROTAC utilizing a linker like this compound.

References

Biotin-PEG12-Acid: A Comprehensive Technical Guide to Synthesis, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Biotin-PEG12-Acid, a heterobifunctional linker widely utilized in biomedical research and drug development. This document details its synthesis, mechanism of action, and key applications, offering detailed experimental protocols and quantitative data to support its use in the laboratory.

Introduction to this compound

This compound is a versatile chemical tool that combines the high-affinity binding of biotin to avidin and streptavidin with the beneficial properties of a 12-unit polyethylene glycol (PEG) spacer. The terminal carboxylic acid group allows for the covalent conjugation of this linker to a wide range of molecules, including proteins, peptides, and small-molecule drugs.[1][2] The PEG spacer enhances the water solubility of the conjugated molecule, reduces steric hindrance for biotin-avidin binding, and can decrease the immunogenicity of the target molecule.[3][4] These properties make this compound an invaluable reagent for applications such as targeted drug delivery, immunoassays, affinity chromatography, and cell surface labeling.[5]

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves the protection of functional groups, coupling of the biotin and PEG moieties, and final deprotection to yield the desired product. A common synthetic route is outlined below.

Synthetic Scheme:

Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible synthetic route based on common organic chemistry techniques and information from related syntheses.

Step 1: Synthesis of Boc-NH-PEG12-COOH

-

Starting Material: Commercially available HO-PEG12-COOH is used as the starting material.

-

Protection of the amine group: The terminal amine of a suitable PEG precursor is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM).

-

Purification: The resulting Boc-NH-PEG12-COOH is purified by column chromatography.

Step 2: Coupling of Biotin and Deprotection

-

Deprotection of the Boc group: The Boc-protected PEG linker is treated with an acid, typically trifluoroacetic acid (TFA) in DCM, to remove the Boc group and expose the primary amine, yielding NH2-PEG12-COOH.

-

Activation of Biotin: Biotin is activated with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC) to form Biotin-NHS ester.

-

Coupling Reaction: The NH2-PEG12-COOH is reacted with the Biotin-NHS ester in an appropriate solvent (e.g., dimethylformamide, DMF) with a base (e.g., triethylamine) to form the amide bond.

-

Final Product: The final product, Biotin-PEG12-COOH, is purified by column chromatography.

An alternative final step involves the deprotection of a tert-butyl ester precursor.

Alternative Final Step Protocol:

-

Starting Material: Biotin-PEG12-tBu (tert-butyl ester).

-

Deprotection: 2.5g of Biotin-PEG12-tBu is dissolved in 50ml of dichloromethane. 10ml of trifluoroacetic acid is added, and the mixture is stirred at room temperature for 5 hours.

-

Workup: The reaction is terminated, and the pH is adjusted to neutral with a saturated sodium carbonate solution. The product is extracted with dichloromethane.

-

Purification: The organic layer is dried with anhydrous sodium sulfate and concentrated. The crude product is purified by silica gel column chromatography to yield Biotin-PEG12-COOH as a white solid. A yield of 1.5g has been reported for this step.

Mechanism of Action

The utility of this compound lies in two key features: the terminal carboxylic acid for conjugation and the biotin moiety for high-affinity binding.

3.1. Conjugation Chemistry

The terminal carboxylic acid of this compound can be activated to react with primary amines on target molecules, such as the lysine residues of proteins or antibodies, to form a stable amide bond. This is commonly achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

3.2. Biotin-Avidin/Streptavidin Interaction

The core of the mechanism of action is the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin or streptavidin. This interaction has a very low dissociation constant (Kd), on the order of 10⁻¹⁴ to 10⁻¹⁵ M, making it one of the strongest known biological interactions. Once formed, the complex is resistant to changes in pH, temperature, and denaturing agents. This robust interaction allows for the highly specific detection and isolation of biotinylated molecules.

Quantitative Data

The physical and binding properties of this compound and related compounds are summarized in the table below.

| Property | Value | Reference |

| Physical Properties of this compound | ||

| Molecular Formula | C₃₇H₆₉N₃O₁₆S | |

| Molecular Weight | 844.02 g/mol | |

| Purity | ≥96% | |

| Solubility | Soluble in water and DMSO | |

| Binding Kinetics and Affinity | ||

| Kd (Biotin-Avidin) | ~10⁻¹⁵ M | |

| Kd (Biotin-Streptavidin) | ~10⁻¹⁴ - 10⁻¹⁵ M | |

| Kd (PEGylated Biotin (MW 3400)-Avidin) | ~10⁻⁸ M | |

| Kd (Biotinylated oligonucleotide-immobilized avidin) | 7 ± 3 × 10⁻¹² M |

Experimental Protocols

5.1. Protocol for Conjugating this compound to a Protein/Antibody

This protocol describes the conjugation of this compound to a primary amine-containing molecule using EDC/NHS chemistry.

-

Prepare Protein Solution: Dissolve the protein or antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

-

Prepare Reagent Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare 100 mM stock solutions of EDC and NHS in an amine-free buffer (e.g., MES buffer, pH 6.0).

-

-

Activation of this compound: In a separate tube, mix the this compound stock solution with the EDC and NHS stock solutions at a molar ratio of 1:2:2 (Biotin-PEG:EDC:NHS). Incubate for 15 minutes at room temperature to form the active NHS ester.

-

Conjugation Reaction: Add the activated Biotin-PEG12-NHS ester solution to the protein solution. A molar excess of 10-20 fold of the biotin reagent over the protein is a good starting point, but this may need to be optimized.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagent by dialysis against PBS or using a desalting column.

-

Quantification of Biotin Incorporation (Optional): The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

5.2. Experimental Workflow for Cell Surface Protein Labeling and Pull-Down

This workflow describes the use of a biotinylated antibody (conjugated with this compound as per the protocol above) to label and isolate a specific cell surface protein.

Application Example: Studying the EGFR Signaling Pathway

This compound can be conjugated to ligands such as Epidermal Growth Factor (EGF) to study the EGFR signaling pathway. The biotinylated EGF can be used to track receptor internalization, dimerization, and downstream signaling events.

Upon binding of Biotin-PEG12-EGF to the EGFR, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival. The biotin tag allows for the visualization and pull-down of the receptor-ligand complex to study these events.

Conclusion

This compound is a powerful and versatile tool for researchers in various fields of life sciences. Its well-defined structure, combining the specific biotin-avidin interaction with a flexible and solubilizing PEG spacer and a reactive carboxylic acid, enables a wide range of applications. This guide provides the fundamental knowledge and practical protocols to effectively utilize this compound in experimental designs, from synthesis and conjugation to its application in studying complex biological systems.

References

An In-depth Technical Guide to the Functionality of the Biotin-PEG12-Acid Linker

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Biotin-PEG12-Acid linker, a versatile tool in modern biotechnology and drug development. We will delve into its core functionalities, supported by quantitative data, detailed experimental protocols, and visual representations of its applications in key biological processes.

Core Concepts: Structure and Functionality

This compound is a heterobifunctional linker composed of three key components: a biotin moiety, a 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group.[1] This unique structure underpins its wide range of applications in bioconjugation, targeted drug delivery, and diagnostics.

-

Biotin Moiety: This vitamin (B7) exhibits an exceptionally high binding affinity for avidin and streptavidin proteins (Kd ≈ 10⁻¹⁵ M), forming a highly stable, non-covalent interaction.[2] This property is the cornerstone of many purification and detection systems.

-

Polyethylene Glycol (PEG) Spacer (12 units): The PEG12 spacer is a hydrophilic and flexible chain that offers several advantages.[1] It increases the water solubility of the molecule it is conjugated to, reduces steric hindrance for the biotin-avidin interaction, and can help to decrease the immunogenicity of the conjugated molecule.[3][4]

-

Carboxylic Acid Group: This terminal functional group allows for the covalent attachment of the linker to primary amine groups (-NH₂) present on proteins, peptides, antibodies, and other biomolecules. This reaction is typically mediated by carbodiimide chemistry, such as using EDC and NHS.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the this compound linker.

| Property | Value | References |

| Molecular Weight | ~844.02 g/mol | |

| Purity | ≥95% | |

| Solubility | Soluble in water, DMSO, DMF | |

| Storage Conditions | -20°C, desiccated, protected from light | |

| Binding Affinity (Biotin-Avidin/Streptavidin) | Kd ≈ 10⁻¹⁵ M |

Experimental Protocols

This section provides detailed methodologies for common applications of the this compound linker.

Conjugation of this compound to a Protein via EDC/NHS Chemistry

This two-step protocol first activates the carboxylic acid group of the linker, which then reacts with primary amines on the target protein.

Materials:

-

This compound

-

Target protein with primary amines (e.g., antibody, enzyme)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis tubing for purification

Procedure:

-

Activation of this compound:

-

Dissolve this compound in Activation Buffer.

-

Add a 5 to 10-fold molar excess of EDC and NHS to the this compound solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to Protein:

-

Immediately add the activated Biotin-PEG12-NHS ester solution to the protein solution in Conjugation Buffer. The molar ratio of the linker to the protein should be optimized for the specific application but can range from 10:1 to 50:1.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Biotinylated Protein:

-

Remove excess, unreacted linker and byproducts by size exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

Purification of Biotinylated Proteins using Streptavidin Affinity Chromatography

This protocol describes the capture and elution of a biotinylated protein.

Materials:

-

Biotinylated protein sample

-

Streptavidin-agarose resin or magnetic beads

-

Binding/Wash Buffer (e.g., PBS, pH 7.4)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.8 for harsh elution; or a buffer containing a high concentration of free biotin for competitive elution)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

-

Resin Equilibration:

-

Wash the streptavidin resin with Binding/Wash Buffer according to the manufacturer's instructions.

-

-

Binding of Biotinylated Protein:

-

Incubate the biotinylated protein sample with the equilibrated streptavidin resin for 30-60 minutes at room temperature with gentle mixing.

-

-

Washing:

-

Wash the resin extensively with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Harsh Elution: Add Elution Buffer (e.g., 0.1 M glycine, pH 2.8) to the resin and incubate for 5-10 minutes. Collect the eluate and immediately neutralize with Neutralization Buffer.

-

Competitive Elution: Add a buffer containing a high concentration of free biotin (e.g., 2-10 mM) to compete with the biotinylated protein for binding to streptavidin. This is a milder elution method.

-

Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.

Materials:

-

Purified biotinylated protein

-

HABA/Avidin solution (commercially available or prepared by mixing HABA and avidin)

-

Spectrophotometer

Procedure:

-

Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀_initial).

-

Add a known concentration of the biotinylated protein to the HABA/Avidin solution and mix.

-

Incubate for a few minutes to allow the biotin on the protein to displace the HABA from the avidin.

-

Measure the absorbance of the solution again at 500 nm (A₅₀₀_final).

-

The decrease in absorbance is proportional to the amount of biotin in the sample. The moles of biotin per mole of protein can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.

Visualizing Functionality: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key applications of the this compound linker.

Biotin-Mediated Targeted Drug Delivery

Biotin can be used to target drugs to cancer cells that overexpress the biotin receptor (sodium-dependent multivitamin transporter, SMVT). This leads to receptor-mediated endocytosis of the biotin-drug conjugate.

Experimental Workflow for Protein Biotinylation and Purification

This diagram outlines the key steps in labeling a protein of interest with this compound and subsequent purification.

PROTAC Development using this compound

This compound can be used as a component in the synthesis of PROteolysis TArgeting Chimeras (PROTACs). The biotin serves as a versatile handle for purification or detection, while the carboxylic acid can be coupled to a ligand for an E3 ubiquitin ligase or the target protein.

Conclusion

The this compound linker is a powerful and versatile reagent for researchers in the life sciences and drug development. Its well-defined structure, combining the high-affinity biotin-streptavidin interaction with a flexible, hydrophilic PEG spacer and a reactive carboxylic acid, enables a wide array of applications. From the specific labeling and purification of biomolecules to the targeted delivery of therapeutics, this linker provides a robust and efficient tool for advancing scientific discovery and developing novel therapeutic strategies. The protocols and conceptual diagrams provided in this guide serve as a foundation for the successful implementation of this compound in your research endeavors.

References

Navigating the Aqueous Environment: A Technical Guide to Biotin-PEG12-Acid Solubility

For researchers, scientists, and drug development professionals, understanding the behavior of reagents in aqueous solutions is paramount for experimental success. This in-depth technical guide addresses the solubility of Biotin-PEG12-Acid, a commonly used heterobifunctional linker, in aqueous buffers. While precise quantitative data for this specific molecule is not extensively published, this guide provides a comprehensive overview based on the properties of similar biotinylated PEG compounds, detailed experimental protocols for determining solubility, and the critical factors influencing its behavior in solution.

Core Concepts: The Role of PEG in Aqueous Solubility

This compound's favorable solubility in aqueous buffers is primarily attributed to its polyethylene glycol (PEG) spacer. The repeating ethylene glycol units are hydrophilic, allowing the molecule to readily interact with water. This PEG linker not only enhances the water solubility of the otherwise hydrophobic biotin moiety but also provides a flexible spacer arm that minimizes steric hindrance in bio-conjugation applications.[1][2] Generally, longer PEG chains impart greater water solubility.[1]

Quantitative Solubility Data

Direct, published quantitative solubility data for this compound in various aqueous buffers remains limited. However, data from analogous biotinylated PEG compounds and general product information allow for the compilation of an estimated solubility profile. It is consistently reported to be soluble in water and Dimethyl Sulfoxide (DMSO).[3][4] The following table summarizes expected solubility based on available information for similar molecules.

| Compound | Solvent/Buffer | Estimated Solubility | Reference(s) |

| This compound | Water | Soluble | |

| This compound | DMSO | Soluble | |

| Biotin-PEG-NHS (various MW) | Water | ~10 mg/mL | |

| Biotin-PEG-NHS (various MW) | DMSO | ~10 mg/mL | |

| Biotin-NHS | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |

| Biotin-NHS | DMSO | 20 - 62.5 mg/mL |

Note: The presence of the PEG12 linker in this compound is expected to significantly enhance its aqueous solubility compared to non-PEGylated biotin compounds like Biotin-NHS. The carboxylic acid moiety will be ionized at neutral and alkaline pH, further contributing to its solubility in common buffers like PBS.

Experimental Protocol: Determining Aqueous Solubility

To ascertain the precise solubility of this compound in a specific aqueous buffer for your experimental needs, the following robust protocol, adapted from methods for similar compounds, is recommended. This method relies on the principle of creating a saturated solution and quantifying the dissolved solute.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4, TRIS, HEPES)

-

Microcentrifuge tubes

-

Orbital shaker or vortex mixer

-

Microcentrifuge

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

0.22 µm syringe filters

Procedure:

-

Preparation of a Concentrated Stock Solution:

-

Accurately weigh a precise amount of this compound (e.g., 10 mg).

-

Dissolve the compound in a known volume of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

-

Ensure complete dissolution by vortexing.

-

-

Creation of Saturated Solutions:

-

In separate microcentrifuge tubes, add a known volume of the desired aqueous buffer.

-

Add an excess amount of the this compound DMSO stock solution to each tube. To minimize the effect of the organic solvent, the final concentration of DMSO should be kept low (e.g., under 5%).

-

Ensure a visible precipitate of the compound is present in each tube, indicating a saturated solution.

-

-

Equilibration:

-

Securely cap the tubes and place them on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25°C) for 24 to 48 hours to allow the solution to reach equilibrium.

-

-

Phase Separation:

-

Following equilibration, centrifuge the tubes at a high speed (e.g., 10,000 x g) for 15 to 20 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully aspirate the supernatant, being cautious not to disturb the pellet.

-

Filter the supernatant using a 0.22 µm syringe filter to eliminate any residual solid particles.

-

-

Quantification via UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound with known concentrations in the same buffer used for the saturated solution.

-

Determine the wavelength of maximum absorbance (λmax) for this compound by performing a full UV spectrum scan (the biotin moiety typically absorbs around 260 nm).

-

Measure the absorbance of each standard solution at the determined λmax to generate a standard curve (absorbance vs. concentration).

-

Measure the absorbance of the filtered supernatant from the saturated solutions.

-

Use the standard curve to calculate the concentration of the dissolved this compound in the supernatant. This concentration represents the equilibrium solubility of the compound in the tested buffer.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for assessing the solubility of this compound and a typical application involving this reagent.

References

molecular weight and formula of Biotin-PEG12-Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of Biotin-PEG12-Acid, a heterobifunctional linker commonly utilized in bioconjugation and various research and diagnostic applications.

Core Properties of this compound

This compound is a molecule that incorporates a biotin moiety, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. This structure allows for the specific and high-affinity binding of biotin to avidin or streptavidin, while the PEG spacer enhances solubility and reduces steric hindrance. The carboxylic acid group provides a reactive handle for conjugation to primary amines on proteins, peptides, or other molecules.

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₃₇H₆₉N₃O₁₆S | [1][2][3][4][5] |

| Molecular Weight | 844.0 g/mol | |

| Purity | >96% | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water or DMSO |

Experimental Protocols

General Bioconjugation to a Primary Amine-Containing Molecule (e.g., a Protein)

This protocol outlines a general procedure for conjugating this compound to a protein via its primary amine groups (e.g., lysine residues).

Materials:

-

This compound

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Conjugation buffer (e.g., MES buffer, pH 4.5-6.0)

-

Quenching buffer (e.g., Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette for purification

Methodology:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF).

-

In a separate tube, dissolve EDC and NHS in the conjugation buffer. The molar ratio of this compound:EDC:NHS is typically 1:1.5:1.2.

-

Add the this compound solution to the EDC/NHS mixture and incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to Protein:

-

Exchange the protein into the conjugation buffer (pH 7.2-8.0) using a desalting column or dialysis.

-

Add the activated Biotin-PEG12-NHS ester to the protein solution. The molar ratio of the biotinylation reagent to the protein will depend on the desired degree of labeling and should be optimized for each specific application.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the quenching buffer (e.g., Tris or hydroxylamine) to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted biotinylation reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization:

-

Determine the degree of biotinylation using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

-

Experimental Workflow Diagram

Caption: Workflow for the bioconjugation of this compound to a protein.

References

Biotin-PEG12-Acid: An In-depth Technical Guide to Advanced Bioconjugation Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG12-Acid is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation, offering a versatile platform for the targeted delivery of therapeutics, the development of sophisticated diagnostic assays, and the study of complex biological systems. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use, and its application in novel bioconjugation strategies such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Concepts: Understanding this compound

This compound is a molecule composed of three key functional components: a biotin moiety, a 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group.[1][2][3][4] This unique structure provides a powerful combination of high-affinity binding, enhanced solubility, and flexible conjugation chemistry.

-

Biotin Moiety: This vitamin (B7) exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin proteins (Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M).[1] This interaction is widely exploited for purification, immobilization, and detection of biotinylated molecules.

-

PEG12 Spacer: The 12-unit polyethylene glycol chain is a hydrophilic and flexible spacer. Its inclusion in the linker design imparts several advantageous properties to the conjugate, including increased water solubility, reduced aggregation, minimized steric hindrance, and potentially reduced immunogenicity.

-

Carboxylic Acid Group: The terminal carboxylic acid provides a reactive handle for covalent conjugation to primary amines (e.g., lysine residues on proteins) through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS.

Physicochemical and Handling Properties

Proper handling and storage of this compound are crucial for maintaining its reactivity and ensuring reproducible results in bioconjugation experiments.

| Property | Value | References |

| Chemical Formula | C37H69N3O16S | |

| Molecular Weight | 844.02 g/mol | |

| Appearance | White to off-white solid, may appear sticky | |

| Solubility | Soluble in water, DMSO, and DMF | |

| Purity | Typically ≥95% | |

| Storage Conditions | Store at -20°C, protected from moisture. | |

| Stability | Stable for at least 2 years at -20°C when stored with a desiccant. |

Experimental Protocols

This section provides detailed methodologies for the conjugation of this compound to proteins, subsequent purification, and quantification of biotin incorporation.

Protein Biotinylation using this compound and EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to a protein containing primary amines (e.g., antibodies).

Materials:

-

This compound

-

Protein to be labeled (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine) and stabilizers like sodium azide. If necessary, perform buffer exchange into PBS using a desalting column or dialysis.

-

Adjust the protein concentration to 1-10 mg/mL in PBS.

-

-

Activation of this compound:

-

Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

-

In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer to a concentration of 100 mM each.

-

To activate the carboxylic acid of this compound, mix the this compound stock solution with the EDC/NHS solution at a 1:1.2:1.2 molar ratio (this compound:EDC:NHS).

-

Incubate the activation reaction for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Add the activated this compound solution to the protein solution. The molar ratio of the biotin linker to the protein will determine the degree of labeling and should be optimized for the specific application. A starting point is a 5- to 20-fold molar excess of the biotin linker to the protein.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-activated biotin.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Biotinylated Protein:

-

Remove excess, unreacted biotinylation reagent and reaction byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.

-

Quantification of Biotin Incorporation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the number of biotin molecules conjugated to a protein.

Materials:

-

HABA/Avidin solution

-

Purified biotinylated protein sample

-

Biotin standards of known concentration

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

-

Prepare a Biotin Standard Curve:

-

Prepare a series of biotin solutions of known concentrations in PBS.

-

Add a defined volume of the HABA/Avidin solution to each standard.

-

Measure the absorbance at 500 nm for each standard. The absorbance will decrease as the biotin concentration increases.

-

Plot the change in absorbance against the known biotin concentrations to generate a standard curve.

-

-

Assay the Biotinylated Protein:

-

Add the HABA/Avidin solution to a cuvette or microplate well and measure the initial absorbance at 500 nm.

-

Add a known volume of the purified biotinylated protein solution to the HABA/Avidin mixture.

-

Incubate for a few minutes to allow the biotin on the protein to displace the HABA from the avidin.

-

Measure the final absorbance at 500 nm.

-

-

Calculate the Degree of Biotinylation:

-

Determine the concentration of biotin in the protein sample using the standard curve.

-

Measure the protein concentration of the biotinylated sample (e.g., by measuring absorbance at 280 nm).

-

Calculate the molar ratio of biotin to protein to determine the average number of biotin molecules per protein molecule.

-

Novel Bioconjugation Strategies

This compound is a key component in the development of innovative therapeutic and research platforms.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This compound can be used as a versatile linker to connect a target protein-binding ligand to an E3 ligase-binding ligand.

Caption: Workflow of PROTAC-mediated protein degradation.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. This compound can be incorporated into the linker design of ADCs, offering a modular approach to connect the antibody and the cytotoxic payload. The biotin moiety can also be used for purification and characterization of the ADC during development.

Caption: General workflow for the development of an ADC.

Quantitative Data Summary

While specific quantitative data for this compound is often application-dependent and proprietary, the following table summarizes typical performance metrics for biotinylation reagents of this class. Researchers should empirically determine the optimal conditions for their specific application.

| Parameter | Typical Range/Value | Notes | References |

| Degree of Labeling (Biotin:Protein ratio) | 2 - 8 | Highly dependent on the protein, reagent concentration, and reaction time. Over-labeling can lead to protein aggregation or loss of function. | |

| Conjugation Efficiency | 30% - 60% | Can be influenced by buffer pH, protein concentration, and the accessibility of primary amines. | |

| Stability of Biotinylated Protein | Stable for years at -20°C or -80°C. | The amide bond formed is highly stable. Protein stability is the limiting factor. Avoid multiple freeze-thaw cycles. |

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. Its unique combination of a high-affinity biotin tag, a hydrophilic PEG spacer, and a reactive carboxylic acid enables a wide range of bioconjugation applications. By providing enhanced solubility, reduced steric hindrance, and a flexible handle for covalent modification, this compound facilitates the development of next-generation therapeutics and advanced research tools. The detailed protocols and conceptual frameworks provided in this guide are intended to empower scientists to effectively utilize this compound in their novel bioconjugation strategies.

References

An In-depth Technical Guide to the Shelf Life and Storage of Biotin-PEG12-Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing and handling Biotin-PEG12-Acid to ensure its stability and performance in research and development applications. Adherence to these guidelines is paramount for obtaining reliable and reproducible results.

Introduction to this compound

This compound is a heterobifunctional linker widely used in bioconjugation, drug delivery, and diagnostic assay development. It incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a terminal carboxylic acid group for covalent attachment to amine-containing molecules, and a 12-unit polyethylene glycol (PEG) spacer. The hydrophilic PEG linker enhances solubility, reduces steric hindrance, and minimizes non-specific interactions. The stability of this reagent is crucial for its successful application.

Recommended Storage Conditions and Shelf Life

Proper storage is essential to prevent degradation and maintain the integrity of this compound. The primary factors influencing its stability are temperature, moisture, and light.

Solid Form

The solid form of this compound is the most stable and is recommended for long-term storage.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage .[1][2][3] | Minimizes the rate of potential degradation reactions. |

| ≤4°C for short-term storage.[4][5] | Acceptable for brief periods, but -20°C is preferred for maintaining long-term stability. | |

| Shelf Life | At least 2 years when stored at -20°C. | At low temperatures and with proper handling, the molecule exhibits excellent long-term stability. |

| Atmosphere | Store in a dry, inert atmosphere (e.g., argon or nitrogen) if possible. | Minimizes exposure to moisture and oxygen, which can contribute to degradation. |

| Light | Protect from light . | Although not highly sensitive, prolonged exposure to light can potentially lead to degradation. |

| Moisture | Store with a desiccant . | The compound is hygroscopic and can appear sticky; moisture can lead to hydrolysis and degradation. |

In Solution

Solutions of this compound are significantly less stable than the solid form and should be prepared fresh whenever possible.

| Parameter | Recommendation | Rationale |

| Solvent | Use anhydrous solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). | The presence of water can lead to hydrolysis of the compound. |

| Temperature | -20°C for short-term storage (up to 1 month). | Slows down degradation reactions in solution. |

| -80°C for longer-term storage (up to 6 months). | Provides greater stability for stock solutions over an extended period. | |

| Preparation | Prepare aqueous solutions immediately before use . | The stability in aqueous buffers is limited. |

| Storage | Store in small aliquots to avoid repeated freeze-thaw cycles. | Freeze-thaw cycles can introduce moisture and accelerate degradation. |

Proper Handling Workflow

Adherence to a strict handling protocol is critical to prevent contamination and degradation of this compound.

References

A Technical Guide to Biotin-PEG12-Acid: Suppliers, Purity, and Experimental Applications

For researchers, scientists, and professionals in drug development, the use of precise and well-characterized reagents is paramount. Biotin-PEG12-Acid stands out as a versatile biotinylation reagent, featuring a long polyethylene glycol (PEG) spacer that enhances solubility and minimizes steric hindrance. This guide provides an in-depth overview of available suppliers, purity specifications, and detailed experimental protocols for its application in labeling and purification of biomolecules.

Supplier and Purity Overview

A variety of suppliers offer this compound, with purity levels being a critical factor for experimental success. The data presented below has been compiled from publicly available information from various suppliers. It is important to note that for GMP-grade inquiries, direct contact with the supplier is recommended.

| Supplier | Catalog Number (Example) | Purity | Molecular Formula | Molecular Weight (Da) | Physical Appearance | Solubility |

| BPS Bioscience | 27430 | ≥96% | C₃₇H₆₉N₃O₁₆S | 844 | White to off-white solid, may appear sticky | Water, DMSO |

| BroadPharm | BP-21620 | ≥95% | C₃₇H₆₉N₃O₁₆S | 844 | Not specified | Not specified |

| Precise PEG | AG-2534 | > 96% | C₃₇H₆₉N₃O₁₆S | 844.02 | Not specified | Not specified |

| Biosynth | WPC42314 | Not specified | C₃₇H₆₉N₃O₁₆S | 844.02 | Not specified | Not specified |

| Glyco MindSynth | Not specified | 95-98% | Not specified | Not specified | Not specified | Not specified |

| PurePEG | Not specified | Not specified | C₃₇H₆₉N₃O₁₆S | 844.02 | Not specified | Not specified |

| AxisPharm | Not specified | ≥95% | Not specified | Not specified | Not specified | Not specified |

Core Concepts and Applications

This compound is a heterobifunctional linker.[1][2] It possesses a biotin moiety for strong and specific binding to avidin or streptavidin, and a terminal carboxylic acid group. This carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules, forming a stable amide bond. The PEG12 spacer arm, a chain of 12 ethylene glycol units, imparts hydrophilicity to the molecule, which can help to prevent aggregation of the biotinylated protein and improve its solubility.[2][]

Key applications include:

-

Biotinylation of Proteins and Antibodies: Covalently attaching biotin to proteins for subsequent detection, purification, or immobilization.

-

Drug Delivery: The PEG linker can improve the pharmacokinetic properties of a drug conjugate.

-

Immunoassays: Used in techniques like ELISA and Western blotting for signal amplification.

-

Affinity Chromatography: Immobilizing biotinylated molecules onto avidin/streptavidin-coated supports for pull-down assays.[4]

Experimental Protocols

Protein Biotinylation using this compound with EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a protein containing primary amines (e.g., lysine residues) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

-

Protein to be biotinylated (in an amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation:

-

Dissolve the protein to be labeled in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Immediately before use, prepare a 10 mM stock solution of this compound in DMSO or DMF.

-

Immediately before use, prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or DMF.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine a 20-fold molar excess of this compound with a 50-fold molar excess of both EDC and NHS relative to the amount of protein.

-

Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group of the this compound.

-

-

Biotinylation Reaction:

-

Add the activated this compound mixture to the protein solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-activated biotin.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column.

-

References

An In-depth Technical Guide to the Role of the PEG12 Spacer in Biotinylation Reagents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role the 12-unit polyethylene glycol (PEG12) spacer plays in biotinylation reagents. Understanding the properties and functions of this spacer is crucial for optimizing experimental design and achieving reliable, reproducible results in a variety of life science applications.

Core Concepts: The Function of the PEG12 Spacer

Biotinylation is the process of attaching biotin to a molecule of interest, such as a protein, antibody, or nucleic acid. This labeling technique leverages the high-affinity interaction between biotin and streptavidin (or avidin) for detection, purification, and immobilization. The spacer arm, which connects the biotin moiety to a reactive group that conjugates with the target molecule, is a critical component of the biotinylation reagent. The PEG12 spacer, consisting of 12 repeating ethylene glycol units, offers several distinct advantages over shorter or non-PEGylated spacers.[1][2][3]

The primary functions of the PEG12 spacer in biotinylation reagents include:

-

Enhanced Hydrophilicity and Solubility: The hydrophilic nature of the PEG chain significantly increases the water solubility of the biotinylation reagent and the resulting biotinylated molecule.[4][5] This is particularly beneficial when working with proteins that are prone to aggregation or precipitation upon modification with hydrophobic labels.

-

Reduced Steric Hindrance: The long and flexible PEG12 spacer arm extends the biotin moiety away from the surface of the labeled molecule. This increased distance minimizes steric hindrance, allowing for more efficient binding of the bulky streptavidin or avidin tetramer to the biotin.

-

Minimized Nonspecific Interactions: PEG is known for its ability to reduce nonspecific binding of proteins and other biomolecules to surfaces. This property is advantageous in assays where minimizing background signal is critical for achieving high sensitivity and accuracy.

-

Improved Biocompatibility and Reduced Immunogenicity: PEGylation can mask the surface of a molecule, making it less recognizable by the immune system. This is a crucial consideration in in vivo applications, such as targeted drug delivery, where reducing the immunogenicity of the biotinylated therapeutic is essential.

-

Extended Half-Life: In therapeutic applications, the PEG spacer can increase the hydrodynamic radius of the biotinylated molecule, leading to a longer circulation half-life in the body by preventing rapid renal clearance.

Quantitative Data on PEGylated Biotinylation Reagents

The length of the PEG spacer can influence the binding kinetics and stoichiometry of the biotin-avidin interaction. While specific quantitative data for PEG12 is not always isolated, the following tables summarize relevant data for various PEG spacer lengths to provide a comparative context.

Table 1: Effect of PEG Spacer Length on Biotin-Avidin Binding Affinity

| PEG Spacer Molecular Weight ( g/mol ) | Equilibrium Dissociation Constant (Kd) with Avidin (M) | Stoichiometry (Biotin:Avidin) | Reference |

| Biotin (no spacer) | ~10⁻¹⁵ | 4:1 | |

| 588 | ~10⁻⁸ | 4:1 | |

| 3400 | ~10⁻⁸ | 4:1 | |

| 5000 | ~10⁻⁸ | 1:1 |

Note: As the molecular weight of the PEG spacer increases, the binding affinity to avidin decreases compared to free biotin, though it remains a high-affinity interaction. The stoichiometry can also be affected at very long PEG lengths.

Table 2: Solubility of Biotinylation Reagents

| Compound | Solvent | Approximate Solubility | Reference |

| Biotin-NHS | DMSO | 20 - 62.5 mg/mL | |

| Biotin-NHS | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |

| Biotin-PEG-NHS (various MW) | Water | 10 mg/mL | |

| Biotin-PEG-NHS (various MW) | DMSO | 10 mg/mL | |

| Biotin-PEG-Biotin (MW 600) | Water, aq. buffers, DMSO, DMF, CH₂Cl₂ | Soluble |

Note: The inclusion of a PEG spacer significantly enhances the aqueous solubility of biotin-NHS esters.

Experimental Protocols

This protocol provides a general procedure for labeling proteins with a Biotin-PEG12-NHS ester. The optimal conditions may need to be determined empirically for each specific protein.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS, at pH 7.2-8.0)

-

Biotin-PEG12-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare Protein Sample: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

-

Prepare Biotinylation Reagent: Immediately before use, dissolve the Biotin-PEG12-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

-

Biotinylation Reaction: Add a 10-20 fold molar excess of the Biotin-PEG12-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically based on the protein and the desired degree of labeling.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

-

Quench Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, non-reacted biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column.

-

Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

This workflow outlines the key steps for labeling cell surface proteins, a common application for membrane-impermeable biotinylation reagents like those with a PEG12 spacer.

Signaling Pathway and Experimental Workflow Visualizations

The use of Biotin-PEG12 reagents is integral to various experimental workflows, particularly in studying protein-protein interactions and targeted drug delivery.

This diagram illustrates a typical workflow for identifying protein-protein interactions using a biotinylated "bait" protein.

This diagram illustrates the concept of targeted drug delivery where a therapeutic agent is conjugated to a targeting moiety via a Biotin-PEG12 linker.

References

Methodological & Application

Application Notes and Protocols for Protein Biotinylation using Biotin-PEG12-Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a protein, is a fundamental technique in biotechnology and drug development. The exceptionally high affinity of biotin for avidin and streptavidin (KD ≈ 10⁻¹⁵ M) allows for highly specific and sensitive detection, purification, and immobilization of biotinylated molecules.[1][2] Biotin-PEG12-Acid is a versatile biotinylating reagent featuring a long, hydrophilic polyethylene glycol (PEG) spacer arm.[3][4][5] This 12-unit PEG linker enhances the water solubility of the reagent and the resulting biotinylated protein, while also minimizing steric hindrance, thereby improving the accessibility of the biotin moiety for binding to avidin or streptavidin.

This document provides detailed protocols for the biotinylation of proteins using this compound, including the activation of the carboxylic acid, the labeling reaction, purification of the conjugate, and methods for quantifying the degree of biotinylation.

Principle of the Reaction

The carboxylic acid group of this compound can be coupled to primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) to form a stable amide bond. This reaction is typically mediated by a coupling agent, such as a carbodiimide like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to enhance reaction efficiency and stability of the reactive intermediate. Alternatively, this compound can be pre-activated to its NHS ester form, which then directly reacts with primary amines.

Quantitative Data Summary

The efficiency of protein biotinylation is influenced by several factors. The following table summarizes key quantitative parameters for successful protein biotinylation using an amine-reactive biotinylation reagent.

| Parameter | Recommended Range | Notes |

| Molar Ratio of Biotin Reagent to Protein | 5:1 to 20:1 | Optimal ratio is protein-dependent. Start with a 20-fold molar excess for a 2 mg/mL protein solution. |

| Protein Concentration | 1-10 mg/mL | More concentrated protein solutions generally lead to higher labeling efficiency. |

| Reaction pH | 7.0 - 9.0 | The reaction with primary amines is most efficient at a slightly alkaline pH. A common choice is phosphate-buffered saline (PBS) at pH 7.2-8.0. |

| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can be used to minimize protein degradation, though the reaction will proceed more slowly. |

| Incubation Time | 30 minutes to 2 hours | 30 minutes at room temperature or 2 hours on ice is a typical starting point. |

| Quenching Reagent Concentration | 10-100 mM | Tris or glycine can be used to quench the reaction by consuming excess reactive biotin. |

Experimental Protocols

Materials and Reagents

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS, HEPES)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 8.0

-

Purification system: Desalting column (e.g., Sephadex G-25) or dialysis cassettes

-

Streptavidin or Avidin resin for affinity purification

-

Biotin quantification assay kit (e.g., HABA assay)

Protocol 1: One-Step Protein Biotinylation using EDC/NHS Chemistry

This protocol describes the direct biotinylation of a protein in a single reaction mixture.

-

Protein Preparation: Prepare the protein to be biotinylated at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.2. Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction.

-

Reagent Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in reaction buffer (PBS).

-

-

Biotinylation Reaction:

-

Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Add EDC and Sulfo-NHS to the reaction mixture to a final concentration of 5 mM and 2 mM, respectively.

-

Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.

-

-

Quenching the Reaction: To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl). Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagent and reaction byproducts by dialysis against PBS or by using a desalting column.

Protocol 2: Two-Step Protein Biotinylation via NHS Ester Activation

This method involves pre-activating the this compound with EDC and NHS before adding it to the protein. This can sometimes yield higher efficiency and better control over the reaction.

-

Reagent Preparation:

-

Dissolve this compound, EDC, and Sulfo-NHS in anhydrous DMSO to a concentration of 100 mM each.

-

-

Activation of this compound:

-

In a microfuge tube, combine equal volumes of the 100 mM this compound, EDC, and Sulfo-NHS solutions.

-

Incubate for 15-30 minutes at room temperature to form the Biotin-PEG12-NHS ester.

-

-

Protein Preparation: Prepare the protein as described in Protocol 1, step 1.

-

Biotinylation Reaction:

-

Add the activated Biotin-PEG12-NHS ester solution to the protein solution to achieve a final 5 to 20-fold molar excess of the biotin reagent.

-

Incubate for 30 minutes at room temperature or 2 hours at 4°C with gentle mixing.

-

-

Quenching and Purification: Follow steps 4 and 5 from Protocol 1.

Purification of Biotinylated Protein

To ensure that downstream applications are not affected by the presence of free biotin, it is crucial to remove any unreacted biotinylation reagent.

-

Size Exclusion Chromatography (Desalting): This is a rapid method for separating the larger biotinylated protein from the smaller, unreacted biotin molecules. Use a desalting column (e.g., G-25) equilibrated with a suitable storage buffer for the protein.

-

Dialysis: This method is effective for removing small molecules from the protein sample. Place the reaction mixture in a dialysis cassette with an appropriate molecular weight cut-off (MWCO) and dialyze against a large volume of PBS, with several buffer changes.

Quantification of Biotin Incorporation

Determining the degree of biotinylation (the average number of biotin molecules per protein molecule) is important for ensuring reproducibility.

-

HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method. HABA binds to avidin, producing a color that can be measured at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin present.

-

Fluorescence-Based Assays: These assays utilize the enhancement of fluorescence of a streptavidin-fluorophore conjugate upon binding to biotin.

-

Mass Spectrometry: For a precise determination of biotin incorporation and identification of biotinylated sites, mass spectrometry can be employed.

Visualizations

Caption: Workflow for protein biotinylation using this compound.

Caption: Reaction pathway for amine-reactive biotinylation.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Biotinylation Efficiency | Inactive biotin reagent (hydrolyzed). | Use a fresh stock of this compound and other coupling reagents. |

| Presence of primary amines in the buffer. | Perform buffer exchange into an amine-free buffer like PBS or HEPES. | |

| Insufficient molar excess of biotin reagent. | Increase the molar ratio of biotin to protein. | |

| Protein Precipitation | High concentration of organic solvent from the biotin stock. | Keep the volume of the added biotin stock low (<10% of the total reaction volume). |

| Protein is unstable under the reaction conditions. | Perform the reaction at a lower temperature (4°C). | |

| High Background in Assays | Incomplete removal of unreacted biotin. | Ensure thorough purification by dialysis or size exclusion chromatography. |

| Loss of Protein Activity | Biotinylation of critical lysine residues in the active or binding site. | Reduce the molar excess of the biotin reagent to decrease the degree of labeling. |

References

- 1. tandfonline.com [tandfonline.com]

- 2. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 3. This compound, CAS 1621423-14-0 | AxisPharm [axispharm.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Biotin acid PEG | Biotin acid PEG | AxisPharm [axispharm.com]

Application Notes and Protocols for Cell Surface Labeling using Biotin-PEG12-Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface proteins are pivotal in mediating a cell's interaction with its environment, playing crucial roles in signal transduction, cell adhesion, and transport. The ability to specifically label these proteins is essential for studying their function, trafficking, and localization. Biotin-PEG12-Acid is a versatile reagent designed for the covalent labeling of cell surface proteins. This molecule features a biotin moiety for high-affinity detection or purification using streptavidin-based methods, a long, hydrophilic 12-unit polyethylene glycol (PEG) spacer to enhance water solubility and minimize steric hindrance, and a terminal carboxylic acid for covalent conjugation to primary amines on proteins.[1][2][3]

This document provides detailed application notes and protocols for the use of this compound in cell surface labeling experiments.

Principle of the Method

The labeling of cell surface proteins with this compound is a two-step process. First, the terminal carboxylic acid of this compound is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This reaction forms a semi-stable NHS ester. In the second step, the activated Biotin-PEG12-NHS ester is added to a suspension of live cells, where it reacts with primary amines (e.g., on lysine residues) on the extracellular domains of membrane proteins to form stable amide bonds. The long, hydrophilic PEG spacer ensures that the biotinylation reagent is membrane-impermeable, restricting the labeling to the cell surface.

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 844.02 g/mol | |

| Formula | C37H69N3O16S | |

| Purity | ≥96% | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, DMSO, or DMF | |

| Storage | Store at -20°C, protect from moisture |

Table 2: Representative Data on Cell Surface Biotinylation Efficiency

The following table presents example data on the effect of reagent concentration and incubation time on the efficiency of cell surface biotinylation with an NHS-PEG-biotin reagent, which can serve as a guide for optimizing protocols with this compound.

| Concentration of NHS-PEG-Biotin (mM) | Incubation Time (minutes) | Number of PEG-Biotin Molecules per Endothelial Cell (millions) |

| 0.625 | 1 | ~20 |

| 1.25 | 1 | ~35 |

| 2.5 | 1 | ~55 |

| 5 | 1 | ~70 |

| 10 | 1 | ~80 |

| 0.625 | 5 | ~30 |

| 1.25 | 5 | ~50 |

| 2.5 | 5 | ~75 |

| 5 | 5 | ~95 |

| 10 | 5 | ~110 |

Data adapted from a study using NHS-PEG-biotin on endothelial cells. The number of molecules was determined by quantitative flow cytometry. This data is for illustrative purposes and the optimal conditions for this compound may vary depending on the cell type and experimental setup.

Table 3: Optimization of Biotinylation Reagent Concentration

This table illustrates the optimization of sulfo-NHS-SS-biotin concentration for maximizing the yield of plasma membrane proteins from OATP1B1-expressing CHO cells, as determined by the recovery of specific membrane proteins.

| Sulfo-NHS-SS-Biotin Concentration (mg/mL) | Recovery of OATP1B1 in Biotinylated Fraction (%) | Recovery of Na+-K+ ATPase in Biotinylated Fraction (%) |

| 0.25 | ~20 | ~15 |

| 0.5 | ~40 | ~35 |

| 1.0 | ~70 | ~65 |

| 1.5 | ~90 | ~80 |

| 2.0 | ~90 | ~80 |

Data adapted from a study optimizing sulfo-NHS-SS-biotin concentration. This demonstrates the importance of titrating the biotinylation reagent to achieve maximal labeling efficiency without causing adverse effects on the cells.

Experimental Protocols

Protocol 1: Activation of this compound with EDC and Sulfo-NHS

This protocol describes the preparation of the activated Biotin-PEG12-Sulfo-NHS ester.

Materials:

-

This compound

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM. Store at -20°C.

-

Equilibrate reagents: Allow EDC and Sulfo-NHS vials to come to room temperature before opening to prevent moisture condensation.

-

Activation reaction: In a microcentrifuge tube, combine the following:

-

10 µL of 100 mM this compound stock solution

-

Sufficient Activation Buffer to bring the final reaction volume to 100 µL.

-

Add EDC to a final concentration of 2 mM (e.g., 0.38 mg).

-

Add Sulfo-NHS to a final concentration of 5 mM (e.g., 1.08 mg).

-

-

Incubate: Vortex briefly to mix and incubate at room temperature for 15-30 minutes. The activated Biotin-PEG12-Sulfo-NHS ester is now ready for use in cell labeling. It is recommended to use the activated reagent immediately.

Protocol 2: Biotinylation of Cell Surface Proteins on Adherent Cells

Materials: